3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride
CAS No.: 796963-34-3
Cat. No.: VC5483524
Molecular Formula: C6H12ClN
Molecular Weight: 133.62
* For research use only. Not for human or veterinary use.
![3-Methylbicyclo[1.1.1]pentan-1-amine hydrochloride - 796963-34-3](/images/structure/VC5483524.png)
Specification
CAS No. | 796963-34-3 |
---|---|
Molecular Formula | C6H12ClN |
Molecular Weight | 133.62 |
IUPAC Name | 3-methylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
Standard InChI | InChI=1S/C6H11N.ClH/c1-5-2-6(7,3-5)4-5;/h2-4,7H2,1H3;1H |
Standard InChI Key | HEFXSDWFJRDUTJ-UHFFFAOYSA-N |
SMILES | CC12CC(C1)(C2)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound exhibits the following defining properties:
Property | Value | Source |
---|---|---|
Molecular formula | C₆H₁₂ClN | |
Molecular weight | 133.62 g/mol | |
IUPAC name | 3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride | |
SMILES | CC12CC(C1)(C2)N.Cl | |
InChIKey | CMLXTYOTLRJVJX-UHFFFAOYSA-N |
The bicyclo[1.1.1]pentane core imposes significant steric strain, forcing the methyl and amine groups into a fixed spatial arrangement. X-ray crystallography of analogous BCP compounds reveals bond angles of approximately 90° at the bridgehead carbons, contributing to enhanced metabolic stability compared to linear or aromatic analogs .
Structural Analysis
The amine group at the bridgehead position (C1) participates in hydrogen bonding, while the methyl group at C3 introduces steric bulk that influences reactivity. Density functional theory (DFT) calculations predict a dipole moment of 2.8 D, favoring interactions with polar biological targets . The hydrochloride salt form improves solubility in polar solvents, with preliminary data suggesting aqueous solubility >50 mg/mL at pH 3–5 .
Synthesis and Industrial Scalability
Key Synthetic Routes
The synthesis of 3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride involves multistep transformations from bicyclo[1.1.1]pentane-1-carboxylic acid derivatives. A patented route (adapted from ) outlines the following sequence:
-
Carbonyl Reduction: Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid dimethyl ester undergoes selective reduction using borane-tetrahydrofuran (BH₃·THF) to yield 3-(hydroxymethyl)-BCP-1-carboxylate (83% yield) .
-
Bromination: Treatment with PBr₃ and triphenylphosphine converts the hydroxyl group to bromide (92% purity) .
-
Hydrolysis and Dehalogenation: Alkaline hydrolysis followed by palladium-catalyzed dehalogenation produces 3-methyl-BCP-1-carboxylic acid. Subsequent Curtius rearrangement or Hofmann degradation introduces the amine group, which is then protonated with HCl to form the hydrochloride salt .
Process Optimization
Critical parameters for industrial-scale production include:
-
Temperature Control: Maintain ≤30°C during bromination to prevent ring-opening side reactions .
-
Catalyst Loading: 10–15% Pd/C achieves complete dehalogenation within 12 hours .
-
Salt Formation: Stoichiometric HCl in ethyl acetate yields the hydrochloride with >99% purity .
Pharmaceutical and Material Science Applications
Drug Discovery
The BCP scaffold serves as a bioisostere for tert-butyl groups and aromatic rings, enabling novel interactions with protein targets:
-
Neurological Agents: Incorporation into dopamine D3 receptor ligands improves blood-brain barrier penetration by 40% compared to phenyl analogs .
-
Enzyme Inhibitors: BCP-containing inhibitors of monoamine oxidase B (MAO-B) show IC₅₀ values of 12 nM, with 10-fold selectivity over MAO-A .
Advanced Materials
The compound’s rigidity and thermal stability (decomposition temperature >250°C) make it suitable for:
-
Polymer Crosslinking: Epoxy resins modified with 5% BCP-amine exhibit 30% higher tensile strength .
-
Metal-Organic Frameworks (MOFs): Coordination with Cu(II) ions produces porous materials with surface areas exceeding 1,500 m²/g .
Future Directions
Ongoing research priorities include:
-
Developing enantioselective syntheses to access chiral BCP derivatives.
-
Investigating in vivo pharmacokinetics of BCP-based CNS therapeutics.
-
Engineering BCP-containing polymers for high-temperature aerospace applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume